molecular formula C11H12O3 B122354 Helional CAS No. 1205-17-0

Helional

Cat. No.: B122354
CAS No.: 1205-17-0
M. Wt: 192.21 g/mol
InChI Key: BOPPSUHPZARXTH-UHFFFAOYSA-N
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Description

Helional, also known as 3-(1,3-benzodioxol-5-yl)-2-methylpropanal, is a chemical compound widely used in the fragrance industry. It is an aldehyde with a hydrocinnamaldehyde motif, which is a structural element present in many commercial fragrances and odorants. This compound is known for its floral, herbaceous scent and is commonly used in perfumes, soaps, and laundry detergents .

Mechanism of Action

Target of Action

Helional, also known as 2-Methyl-3-(3,4-Methylenedioxyphenyl)Propanal, primarily targets the olfactory receptor (OR) 2J3 . This receptor is expressed in the human pancreatic enterochromaffin (EC) cell line QGP-1 .

Mode of Action

This compound interacts with its target, the OR2J3, leading to a transient, dose-dependent decrease in the intracellular calcium levels . This interaction is mediated by protein kinase G (PKG), as the specific pharmacological inhibition of PKG with Rp-8-pCPT-cGMPS abolishes the this compound-induced calcium response .

Biochemical Pathways

The activation of OR2J3 by this compound affects the PKG-mediated pathway . This pathway plays a crucial role in various cellular processes, including the regulation of intracellular calcium levels. The decrease in calcium levels is a result of the activation of this pathway .

Pharmacokinetics

It is known that this compound is a fragrance additive , suggesting that it is likely to be absorbed through the skin and possibly through inhalation

Result of Action

The activation of OR2J3 by this compound leads to a decrease in intracellular calcium levels and induces the release of serotonin . This suggests that this compound may have an impact on cellular processes regulated by calcium and serotonin levels. In long-term stimulus experiments with this compound, it has been observed that OR2J3 activation induces apoptosis and inhibits cell proliferation and migration .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its stability and efficacy as a fragrance additive may be affected by temperature, light, and pH . Furthermore, its solubility in different solvents suggests that the compound’s action might be influenced by the chemical environment.

Biochemical Analysis

Biochemical Properties

Helional has been shown to interact with olfactory receptors (ORs) in the human pancreatic EC cell line QGP-1 . The OR2J3-specific agonist this compound induces a transient dose-dependent decrease in the intracellular Ca2+ levels . This Ca2+ decrease is mediated by protein kinase G (PKG) on the basis that the specific pharmacological inhibition of PKG with Rp-8-pCPT-cGMPS abolished the this compound-induced Ca2+ response .

Cellular Effects

Stimulation of QGP-1 cells with this compound caused a dose-dependent release of serotonin that was comparable with the release induced by the application of a direct PKG activator (8-bromo-cGMP) . This demonstrates that luminal odorants like this compound can be detected by specific ORs in QGP-1 cells and thus cause the directed release of serotonin and a PKG-dependent decrease in intracellular Ca2+ .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the olfactory receptor OR2J3. This interaction leads to a decrease in intracellular Ca2+ levels, mediated by protein kinase G (PKG) . The decrease in Ca2+ levels then triggers the release of serotonin, a neurotransmitter involved in various physiological processes .

Metabolic Pathways

It is known that this compound is synthesized through a series of reactions involving heliotropin, propanal, 1,2-methylenedioxybenzene, and methacrolein diacetate .

Subcellular Localization

Given its interaction with olfactory receptors, it is likely that this compound is localized to the cell membrane where these receptors are typically found .

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common synthetic route for Helional involves a crossed-aldol condensation between piperonal (heliotropin) and propanal, followed by selective hydrogenation of the intermediate alkene. This process produces a racemic product . Another method involves the hydrodechlorination of 3-(benzo-1,3-dioxol-5-yl)-3-chloro-2-methylacrylaldehyde in the presence of mono- and bimetallic catalysts supported on alumina .

Industrial Production Methods: Industrial production of this compound typically follows the crossed-aldol condensation method due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the selective hydrogenation of the intermediate alkene, resulting in the desired aldehyde product .

Chemical Reactions Analysis

Types of Reactions: Helional undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: this compound can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products:

Scientific Research Applications

Helional has several scientific research applications across various fields:

Comparison with Similar Compounds

Helional is unique among aldehydes due to its specific structural motif and olfactory properties. Similar compounds include:

This compound stands out due to its specific interaction with olfactory receptors and its stability in various formulations, making it a preferred choice in the fragrance industry .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-2-methylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(6-12)4-9-2-3-10-11(5-9)14-7-13-10/h2-3,5-6,8H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPPSUHPZARXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7043908
Record name 3-(3,4-Methylenedioxyphenyl)-2-methylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7043908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Pale yellow to yellow clear oily liquid / Floral, fresh, melon, ozone, marine aroma
Record name 1,3-Benzodioxole-5-propanal, .alpha.-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-(3,4-Methylenedioxyphenyl)-2-methylpropanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2228/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble, soluble (in ethanol)
Record name 3-(3,4-Methylenedioxyphenyl)-2-methylpropanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2228/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.158-1.169
Record name 3-(3,4-Methylenedioxyphenyl)-2-methylpropanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2228/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1205-17-0
Record name Helional
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1205-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,4-Methylenedioxyphenyl)-2-methylpropanal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001205170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1205-17-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22282
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Benzodioxole-5-propanal, .alpha.-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-(3,4-Methylenedioxyphenyl)-2-methylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7043908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-methyl-1,3-benzodioxole-5-propionaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.528
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(3,4-METHYLENEDIOXYPHENYL)-2-METHYLPROPANAL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Helional?

A1: this compound is represented by the molecular formula C10H10O3 and has a molecular weight of 178.18 g/mol.

Q2: How does this compound interact with its biological target, the olfactory receptor OR17-40?

A2: Research indicates that this compound activates the human olfactory receptor OR17-40 by binding to it. This binding triggers a cascade of intracellular events, including an increase in intracellular calcium levels. [, , , ]

Q3: Are there other biological targets for this compound?

A3: Yes, this compound has also been shown to interact with other olfactory receptors like OR1A1 [] and OR2J3. [] Activation of OR2J3 by this compound has been linked to promoting apoptosis and inhibiting proliferation in a non-small-cell lung cancer cell line. []

Q4: Does this compound affect serotonin levels?

A4: Interestingly, this compound has been shown to induce serotonin secretion in the human pancreatic enterochromaffin cell line QGP-1, possibly through a pathway mediated by protein kinase G (PKG). []

Q5: How does the structure of this compound contribute to its odor profile and biological activity?

A5: The presence of the aldehyde group, the aromatic ring, and the methyl group in specific positions on the this compound molecule appear to be crucial for its interaction with OR17-40. [] Modifications to these structural features can significantly alter its odor profile and biological activity. [, ]

Q6: What is the relationship between the structure of this compound and its ability to activate the olfactory receptor OR17-40?

A6: Research suggests that an aldehyde group linked to an aromatic ring through a carbon chain of a specific length and containing a methyl group at the alpha or beta position is essential for OR17-40 activation. []

Q7: Is this compound stable under various conditions?

A7: While this compound's stability under various conditions hasn't been extensively studied in the provided papers, one study explored its controlled hydrolysis within low molecular weight gels for fragrance applications. [] Further research is needed to fully understand its stability profile.

Q8: Can this compound be synthesized using catalytic processes?

A8: Yes, this compound can be synthesized from different starting materials through various catalytic pathways. Researchers have investigated the synthesis of this compound from piperonylenepropanal using palladium on carbon (Pd/C) as a catalyst. [] Other approaches include the hydrodechlorination of 3-(benzo-1,3-dioxol-5-yl)-3-chloro-2-methylacrylaldehyde using heterogeneous palladium, rhodium, or bimetallic catalysts. []

Q9: Are there any specific challenges in the catalytic synthesis of this compound?

A9: Controlling regioselectivity during the synthesis is crucial, as the desired product is the branched aldehyde isomer. Researchers have explored various ligands, solvents, and reaction conditions to optimize the synthesis and achieve high selectivity towards this compound. [, , ]

Q10: What are the safety regulations surrounding the use of this compound in fragrances and cosmetics?

A10: The use of this compound in fragrances and cosmetics is regulated by bodies like the International Fragrance Association (IFRA). These regulations set limits on the concentration of this compound in consumer products to ensure its safe use. [Not directly addressed in the papers, but a relevant aspect]

Q11: Does the production or degradation of this compound pose any environmental concerns?

A11: While the provided research doesn’t delve into the specifics of this compound's environmental impact, responsible practices in its production, use, and disposal are essential to minimize any potential negative effects. []

Q12: What are the potential future directions for research on this compound?

A12: Given its interaction with olfactory receptors and other biological targets, future research could explore the potential therapeutic applications of this compound or its derivatives. This includes investigating its effects on various cell lines, exploring its potential in areas like cancer treatment, [] and understanding its role in serotonin signaling. []

Q13: Are there opportunities for cross-disciplinary research involving this compound?

A13: Absolutely. The diverse applications of this compound, ranging from fragrances to potential therapeutic agents, open avenues for collaborative research across disciplines like chemistry, biology, pharmacology, and materials science. [] This interdisciplinary approach could lead to the development of novel delivery systems for fragrances, [] the discovery of new biological targets, and a deeper understanding of the interplay between olfaction and other physiological processes.

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